

Unveiling the Cellular Regulatory Landscape of VO-Ohpic Trihydrate: A Technical Guide

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular functions regulated by **VO-Ohpic trihydrate**, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By elucidating its mechanism of action, downstream signaling effects, and impact on key cellular processes, this document serves as a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: PTEN Inhibition

VO-Ohpic trihydrate functions as a highly potent, reversible, and non-competitive inhibitor of PTEN's lipid phosphatase activity.^[1] PTEN is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.^[1] By inhibiting PTEN, **VO-Ohpic trihydrate** prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to its accumulation at the plasma membrane. This accumulation subsequently activates downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway.^{[1][2]}

Quantitative Data Summary

The following tables summarize the quantitative data associated with the inhibitory and cellular effects of **VO-Ohpic trihydrate**.

Table 1: In Vitro Inhibitory Activity of **VO-Ohpic Trihydrate**

Target	Assay	IC50 Value	Inhibition Constants	Reference
PTEN	PIP3-based assay	35 nM	-	[2][3]
PTEN	-	46 ± 10 nM	Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM	[1][4]
SHP1	pNPP substrate	975 nM	-	[5]
CBPs	-	Micromolar range	-	[3][6]
SopB	-	High nanomolar range	-	[3][6]

Table 2: Cellular Effects of **VO-Ohpic Trihydrate**

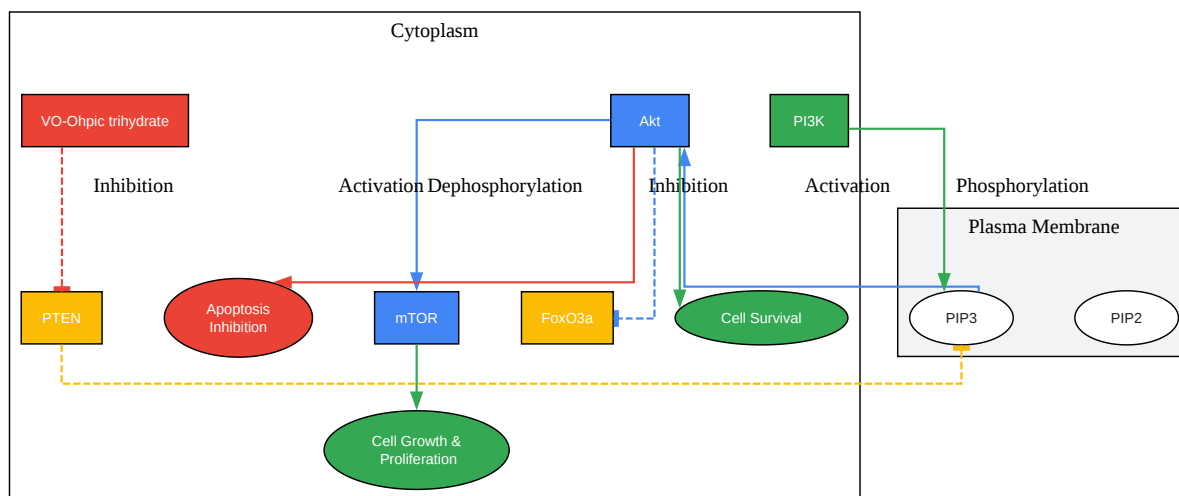
Cell Line	Effect	Concentration	Duration	Reference
Hep3B	Inhibition of cell viability, proliferation, and colony formation	0-5 μ M	72 h	[2][7]
Hep3B	Induction of senescence-associated β -galactosidase activity	-	-	[2][7]
Hep3B	G2/M cell cycle arrest	500 nM	72 h	[7][8]
NIH 3T3 and L1 fibroblasts	Dose-dependent increase in Akt phosphorylation (Ser473 and Thr308)	Saturation at 75 nM	-	[3][6]
Endothelial Progenitor Cells	Attenuation of methylprednisolone-induced apoptosis	-	-	[9]

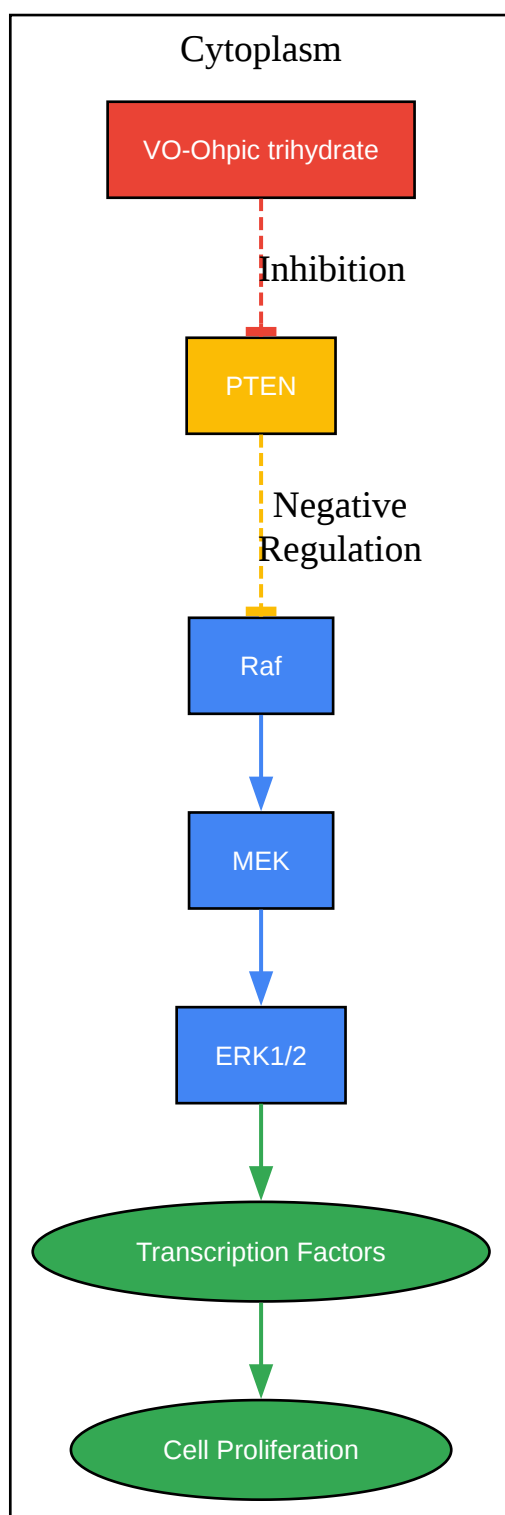
Regulated Cellular Functions and Signaling Pathways

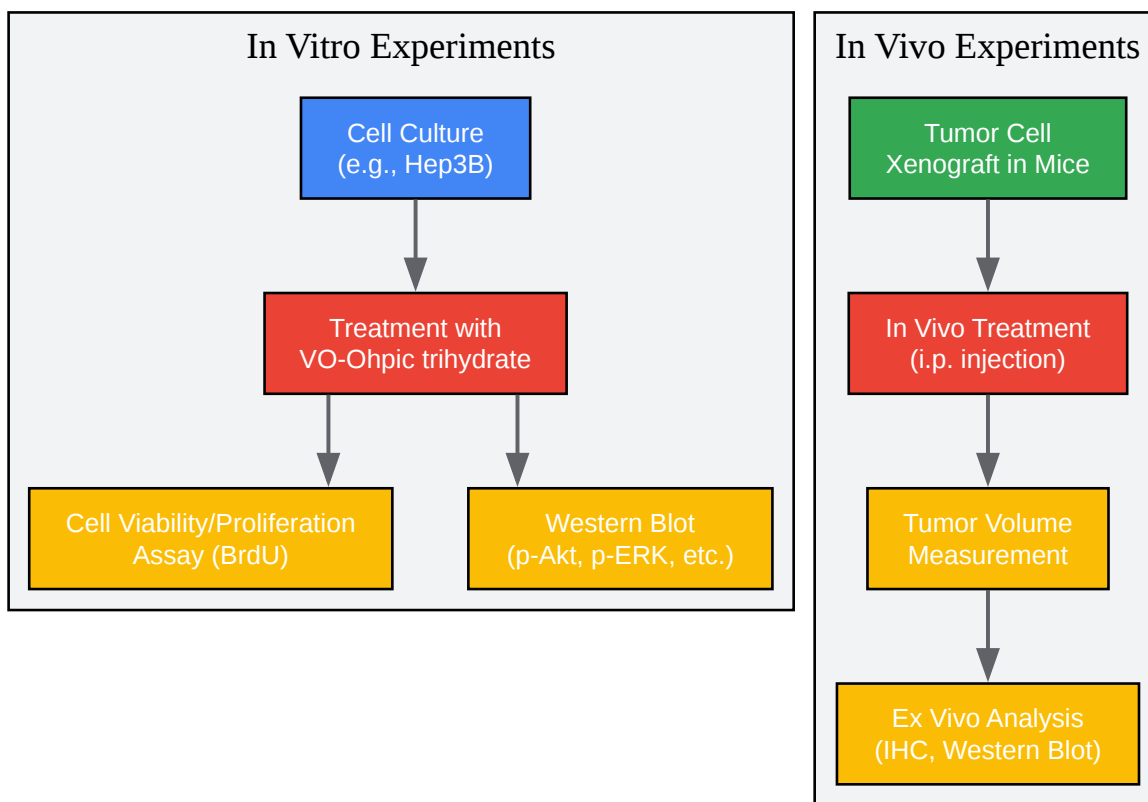
VO-Ohpic trihydrate's inhibition of PTEN triggers a cascade of downstream signaling events that regulate a multitude of cellular functions.

The PI3K/Akt/mTOR Signaling Pathway

The primary consequence of PTEN inhibition by **VO-Ohpic trihydrate** is the activation of the PI3K/Akt/mTOR pathway.[2] This pathway is central to cell growth, proliferation, survival, and metabolism.







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